1-Hexyl-3-methylimidazolium Thiocyanate: A Technical Whitepaper on Molecular Architecture, Synthesis, and Chemical Engineering Applications
1-Hexyl-3-methylimidazolium Thiocyanate: A Technical Whitepaper on Molecular Architecture, Synthesis, and Chemical Engineering Applications
Executive Summary
As the demand for volatile organic compound (VOC) replacements intensifies, Room Temperature Ionic Liquids (RTILs) have emerged as foundational materials in modern chemical engineering. Among these, 1-Hexyl-3-methylimidazolium thiocyanate (commonly abbreviated as [HMIM][SCN] or [C6mim][SCN]) stands out due to its unique physicochemical profile. Featuring a highly tunable asymmetric organic cation paired with a polarizable thiocyanate anion, [HMIM][SCN] offers an exceptional balance of low viscosity, high ionic conductivity, and profound selectivity in liquid-liquid extraction processes[1][2].
This whitepaper provides an authoritative, in-depth analysis of [HMIM][SCN], detailing its molecular formula, thermodynamic parameters, self-validating synthesis protocols, and advanced industrial applications.
Molecular Architecture & Physicochemical Profiling
The structural identity of [HMIM][SCN] is defined by its distinct cationic and anionic components, which synergistically dictate its macroscopic properties[3].
-
The Cation ([HMIM]+): The 1-hexyl-3-methylimidazolium ring provides a bulky, asymmetric framework. The six-carbon aliphatic hexyl chain introduces significant steric hindrance, which disrupts crystal lattice formation and depresses the melting point, ensuring the compound remains a liquid at room temperature. Furthermore, the extended alkyl chain increases the solvent's capacity for non-polar interactions.
-
The Anion ([SCN]-): The thiocyanate anion is a linear, polarizable pseudohalide. Compared to traditional halide anions (like chloride or bromide), [SCN]- significantly lowers the bulk viscosity of the ionic liquid while imparting strong hydrogen-bond basicity and dipole-dipole interaction capabilities[2].
Quantitative Data Summary
The following table synthesizes the core physicochemical and identification parameters of [HMIM][SCN][1][3][4].
| Parameter | Value | Reference / Source |
| IUPAC Name | 1-hexyl-3-methylimidazol-3-ium thiocyanate | PubChem CID 23105186 |
| Molecular Formula | C11H19N3S | PubChem CID 23105186 |
| Molar Mass | 225.36 g/mol | PubChem CID 23105186 |
| CAS Registry Number | 847499-74-5 | LookChem / ACS Reagentes |
| Canonical SMILES | CCCCCCN1C=CC.C(#N)[S-] | PubChem CID 23105186 |
| Appearance | Yellow Liquid | MySkinRecipes |
| Topological Polar Surface Area | 33.6 Ų | PubChem CID 23105186 |
Advanced Synthesis: Silver- and Water-Free Metathesis
Historically, the synthesis of thiocyanate-based ionic liquids relied on aqueous metathesis using silver thiocyanate (AgSCN). However, this traditional route is fundamentally flawed for industrial scale-up: AgSCN is prohibitively expensive, and the resulting silver halide precipitates as a fine colloidal suspension that is notoriously difficult to filter[5][6]. Furthermore, aqueous methods require aggressive post-reaction vacuum drying, and any trace water remaining will severely degrade the ionic liquid's electrochemical window.
To resolve this, modern synthesis employs a silver-free and water-free metathesis utilizing the amine chloride melt as an auto-solvent[5][7].
Step-by-Step Self-Validating Protocol
This protocol is engineered as a self-validating system. The continuous precipitation of the alkali halide byproduct acts as a real-time visual indicator of the metathesis progression. Because the byproduct is insoluble in the [HMIM] melt, its precipitation strictly obeys Le Chatelier's principle, driving the reaction to absolute completion without the need for external catalytic validation[5].
-
Pre-treatment (Desiccation): Dry the precursor, 1-hexyl-3-methylimidazolium chloride ([HMIM][Cl]), under a high vacuum (0.1 Pa) at 70°C for 12 hours to eliminate trace atmospheric moisture[6].
-
Thermal Activation (Melt Phase): Maintain the system at 70°C. At this temperature, [HMIM][Cl] transitions into a molten state. Causality: Operating in a molten state eliminates the need for external VOC solvents or water, preserving the absolute purity of the final electrolyte[5].
-
Anion Exchange: Under a strict argon atmosphere, introduce an equimolar amount of anhydrous Sodium Thiocyanate (NaSCN) directly into the melt[5].
-
Metathesis Reaction: Stir the mixture vigorously for 24 hours. The metathesis is driven by differential solubility: NaSCN dissolves into the ionic melt, while the resulting NaCl is highly insoluble and precipitates out[5].
-
Phase Separation: Cool the mixture slightly and filter the precipitated NaCl through a fine glass frit (porosity 4) under inert conditions.
-
Vacuum Purification: Subject the clear, slightly yellow filtrate to a high vacuum (10⁻² mbar) at 60°C for 48 hours to strip any residual volatile impurities, yielding [HMIM][SCN] at >99.5% purity[5].
Caption: Silver-free metathesis workflow for high-purity [HMIM][SCN] synthesis.
Thermodynamic Parameters & Separation Science
Understanding the thermodynamic behavior of [HMIM][SCN] is critical for its application as a solvent. Because [HMIM][SCN] possesses a negligible vapor pressure, classical distillation cannot be used to measure its solvent-solute interactions. Instead, researchers utilize Inverse Gas Chromatography (IGC) to determine the activity coefficients at infinite dilution ( γ∞ )[2][8].
Causality in Solvent Selection
Why choose [HMIM][SCN] over shorter-chain variants like [EMIM][SCN]? While shorter alkyl chains offer higher selectivity due to greater charge density, they suffer from low extraction capacity. The hexyl chain in [HMIM][SCN] provides an optimal thermodynamic bridge: it increases the capacity for hydrocarbon uptake while the [SCN]- anion maintains the necessary selectivity via π−π interactions with aromatic rings[2].
This makes [HMIM][SCN] exceptionally efficient in separating aliphatic hydrocarbons (e.g., hexane) from aromatic hydrocarbons (e.g., benzene or toluene) in petrochemical refining[2].
Caption: Liquid-liquid extraction mechanism utilizing[HMIM][SCN] for hydrocarbon separation.
Advanced Applications in Chemical Engineering
Beyond separation science, the unique molecular formula of [HMIM][SCN] unlocks applications across various high-tech engineering domains:
-
Electrochemical Energy Storage: [HMIM][SCN] is heavily utilized as a solvent and electrolyte in next-generation batteries and supercapacitors. The robust covalent structure of the imidazolium ring provides a wide electrochemical window, while the high mobility of the thiocyanate anion ensures superior ionic conductivity even at lower temperatures[1].
-
Catalysis and Organic Synthesis: Acting as a "task-specific" ionic liquid, thiocyanate-based ILs can serve simultaneously as the reaction medium and the nucleophilic reactant. For instance, [HMIM][SCN] can facilitate the conversion of alkyl halides to alkyl thiocyanates at room temperature, drastically improving reaction efficiency and green metrics compared to traditional volatile solvents[9].
-
Biomolecule Extraction: The tunable polarity of the hexyl chain allows [HMIM][SCN] to be used in the selective extraction of sensitive biomolecules and active pharmaceutical ingredients (APIs), where thermal stability and non-denaturing conditions are paramount[1].
References
-
1-Hexyl-3-methylimidazolium thiocyanate | C11H19N3S | CID 23105186 Source: PubChem (National Institutes of Health) URL:[Link]
-
A silver and water free metathesis reaction: a route to ionic liquids Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Activity Coefficients at Infinite Dilution Measurements for Organic Solutes and Water in the Ionic Liquid 1-Hexyl-3-methylimidazolium Thiocyanate Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
1-Hexyl-3-Methylimidazolium Thiocyanate Product Specification Source: MySkinRecipes URL:[Link]
Sources
- 1. 1-Hexyl-3-Methylimidazolium Thiocyanate [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Hexyl-3-methylimidazolium thiocyanate | C11H19N3S | CID 23105186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexyl-3-MethyliMidazoliuM thiocyanate, CasNo.847499-74-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. A silver and water free metathesis reaction: a route to ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A silver and water free metathesis reaction: a route to ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
